

Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts

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Compound of Interest

Compound Name: *ABTS diammonium salt*

Cat. No.: *B7809020*

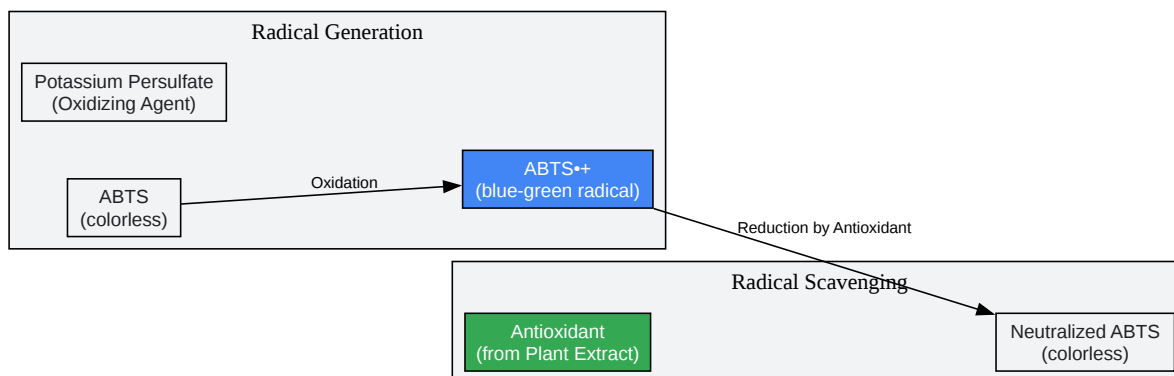
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Introduction

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is a widely used method for determining the total antioxidant capacity of various samples, including plant extracts. This spectrophotometric assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS \bullet +), a blue-green chromophore. The reduction of the pre-formed radical cation by an antioxidant is measured by the decrease in absorbance at 734 nm. The degree of discoloration is proportional to the concentration of antioxidants present in the sample.

Principle of the Assay

The ABTS assay involves the generation of the ABTS \bullet + radical cation by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green ABTS \bullet + solution is then diluted to a specific absorbance. When a plant extract containing antioxidants is added, the antioxidants donate electrons or hydrogen atoms to the ABTS \bullet +, neutralizing it and causing a reduction in absorbance. The extent of this decolorization, measured at 734 nm, is indicative of the scavenging activity of the antioxidants in the plant extract.



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Caption: Principle of the ABTS radical scavenging assay.

Experimental Protocols

Preparation of Reagents

- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
- Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
- Phosphate Buffered Saline (PBS): pH 7.4.
- Trolox Standard Solutions: Prepare a stock solution of Trolox (a water-soluble analog of vitamin E) in a suitable solvent (e.g., ethanol) and then prepare a series of dilutions (e.g., 100, 200, 400, 600, 800 μ M) to be used for the standard curve.

Preparation of Plant Extracts

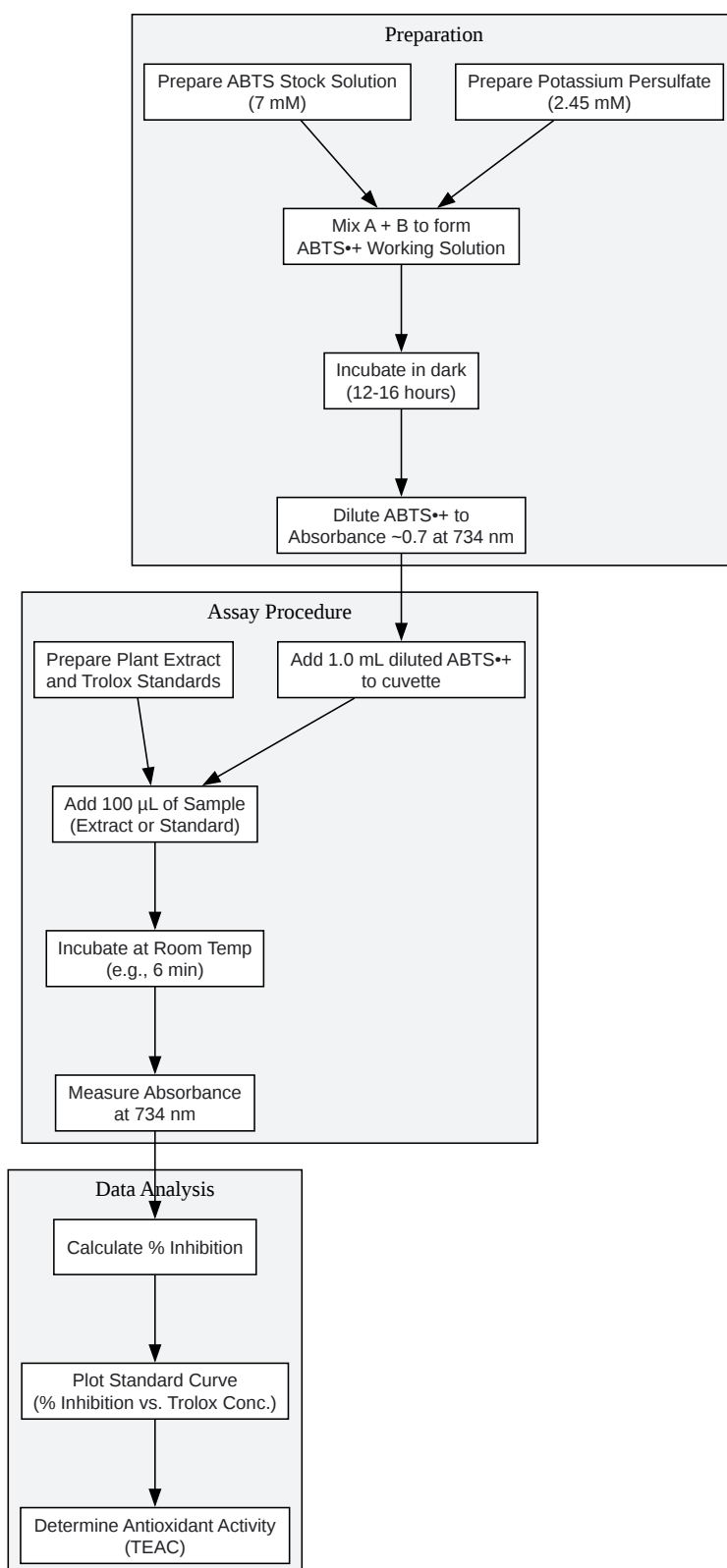
The preparation method will vary depending on the plant material and the target compounds. A general procedure for preparing a methanolic extract is provided below:

- **Drying:** Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
- **Grinding:** Grind the dried plant material into a fine powder.
- **Extraction:** Macerate a known weight of the powdered plant material (e.g., 10 g) with a suitable solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v) for a defined period (e.g., 24 hours) with occasional shaking.
- **Filtration:** Filter the mixture through Whatman No. 1 filter paper.
- **Concentration:** Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
- **Storage:** Store the extract at -20 °C until further analysis.
- **Sample Preparation for Assay:** Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol or water) to prepare a stock solution, from which serial dilutions are made for the assay.

ABTS Assay Protocol

- **Dilution of ABTS•+ Working Solution:** Before use, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
- **Reaction Mixture:**
 - Pipette 1.0 mL of the diluted ABTS•+ solution into a cuvette.
 - Add 100 µL of the plant extract solution (or Trolox standard solution for the standard curve).
 - For the blank, add 100 µL of the solvent used to dissolve the plant extract.

- Incubation: Incubate the reaction mixture at room temperature for a specific time, which can range from 6 to 30 minutes, depending on the specific protocol.
- Absorbance Measurement: Measure the absorbance of the reaction mixture at 734 nm using a spectrophotometer.



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Caption: Experimental workflow for the ABTS assay.

Data Presentation

Calculation of Scavenging Activity

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

$$\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$$

Where:

- A_{control} is the absorbance of the control (ABTS•+ solution without the sample).
- A_{sample} is the absorbance of the sample (ABTS•+ solution with the plant extract).

Standard Curve

A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The equation of the line ($y = mx + c$) obtained from the linear regression of the standard curve is used to determine the Trolox equivalent antioxidant capacity (TEAC).

Trolox Equivalent Antioxidant Capacity (TEAC)

The antioxidant activity of the plant extract is expressed as TEAC, which is defined as the concentration of Trolox that has the same antioxidant activity as the sample. The TEAC value is typically expressed as μM of Trolox equivalents per milligram of the dry extract ($\mu\text{M TE/mg DW}$).

Table 1: Example of Raw Data for Trolox Standard Curve

Trolox Concentration (μM)	Absorbance at 734 nm (Replicate 1)	Absorbance at 734 nm (Replicate 2)	Absorbance at 734 nm (Replicate 3)	Average Absorbance	% Inhibition
0 (Control)	0.702	0.700	0.701	0.701	0.00
100	0.589	0.591	0.590	0.590	15.83
200	0.475	0.478	0.476	0.476	32.10
400	0.251	0.255	0.253	0.253	63.91
600	0.128	0.130	0.129	0.129	81.60
800	0.065	0.067	0.066	0.066	90.58

Table 2: Example of Antioxidant Activity of Plant Extracts

Plant Extract (Concentration)	Average Absorbance at 734 nm	% Inhibition	TEAC (μM TE/mg DW)
Extract A (100 μg/mL)	0.421	39.94	250.5
Extract B (100 μg/mL)	0.315	55.06	385.2
Extract C (100 μg/mL)	0.530	24.39	145.8

Considerations and Troubleshooting

- **Interference:** Compounds in the plant extract that absorb at 734 nm can interfere with the assay. A proper blank, containing the plant extract and the solvent without the ABTS•+ solution, should be run to correct for this.
- **Solubility:** Ensure that the plant extract is fully dissolved in the chosen solvent.
- **Reaction Time:** The incubation time can influence the results. It is important to standardize the incubation time across all samples and standards.

- pH: The pH of the reaction mixture can affect the antioxidant activity. The use of a buffer, such as PBS, is recommended to maintain a constant pH.
- Light Sensitivity: The ABTS•+ radical is light-sensitive. Therefore, the preparation and storage of the ABTS•+ working solution should be done in the dark.
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